3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the amino group and the furan moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity.
Scientific Research Applications
3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: It shows promise in the development of new pharmaceuticals, particularly as an anti-cancer or anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-3-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
- 3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-2-ONE
- 3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-THIONE
Uniqueness
The uniqueness of 3-AMINO-2-{[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern and the presence of the furan moiety, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-amino-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]sulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-6-7-13(21-9)12(19)8-22-15-17-11-5-3-2-4-10(11)14(20)18(15)16/h2-7H,8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNGKCLYHKUGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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